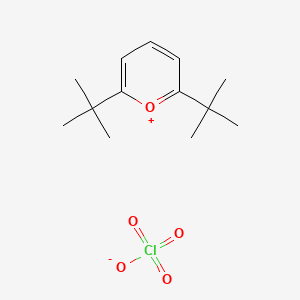2,6-Di-t-butylpyrylium perchlorate
CAS No.: 35770-52-6
Cat. No.: VC8268162
Molecular Formula: C13H21ClO5
Molecular Weight: 292.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 35770-52-6 |
|---|---|
| Molecular Formula | C13H21ClO5 |
| Molecular Weight | 292.75 g/mol |
| IUPAC Name | 2,6-ditert-butylpyrylium;perchlorate |
| Standard InChI | InChI=1S/C13H21O.ClHO4/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6;2-1(3,4)5/h7-9H,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
| Standard InChI Key | PFWZCMLEAQIEJF-UHFFFAOYSA-M |
| SMILES | CC(C)(C)C1=[O+]C(=CC=C1)C(C)(C)C.[O-]Cl(=O)(=O)=O |
| Canonical SMILES | CC(C)(C)C1=[O+]C(=CC=C1)C(C)(C)C.[O-]Cl(=O)(=O)=O |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound’s core consists of a pyrylium ion (C₅H₅O⁺) stabilized by a perchlorate (ClO₄⁻) counterion. The tert-butyl groups at positions 2 and 6 impose significant steric hindrance, which influences both its reactivity and crystalline packing. X-ray crystallographic data from nickel allyl complexes with analogous tert-butyl substituents reveal syn,anti configurations in solid-state structures, a result of steric repulsion between bulky groups .
Table 1: Key Structural Parameters of 2,6-Di-t-butylpyrylium Perchlorate
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₂₁ClO₅ |
| Aromatic Ring System | Pyrylium (O-containing six-membered) |
| Substituent Positions | 2 and 6 (tert-butyl) |
| Counterion | Perchlorate (ClO₄⁻) |
| Steric Configuration | Syn,anti (solid state) |
This steric profile reduces π-π stacking interactions, enhancing solubility in nonpolar solvents compared to unsubstituted pyrylium salts .
Electronic Effects
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most reliable route involves cyclocondensation of 2,6-di-tert-butylphenol with perchloric acid under controlled conditions. Key steps include:
-
Oxidation: 2,6-Di-tert-butylphenol undergoes oxidation using HClO₄, forming the pyrylium cation.
-
Stabilization: The cationic intermediate is stabilized by perchlorate, precipitating as a crystalline solid .
Alternative methods employ pivaloyl chloride or triflic anhydride as cyclizing agents, though these routes yield lower purity .
Challenges in Scale-Up
Industrial production faces hurdles due to:
-
Explosivity Risk: Perchlorate salts require careful handling.
-
Byproduct Formation: Competing reactions generate derivatives like 5-hydroxy-2,2,6,6-tetramethylheptan-3-yl pivalate, necessitating rigorous purification .
Recent advances leverage flow chemistry to mitigate these issues, enabling continuous synthesis at reduced temperatures .
Reactivity and Mechanistic Insights
Electrophilic Substitution
The 4-position’s electrophilicity drives reactions with nucleophiles (e.g., amines, alkoxides):
For example, treatment with sodium cyanide yields 4-cyano-2,6-di-t-butylpyran, a precursor to heterocyclic pharmaceuticals .
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrylium ring to a tetrahydropyran derivative, retaining tert-butyl groups. This reaction is pivotal in synthesizing chiral auxiliaries for asymmetric catalysis .
Coordination Chemistry
2,6-Di-t-butylpyrylium perchlorate acts as a ligand in transition metal complexes. With nickel precursors, it forms π-allyl complexes like [{A₂tNiBr}₂], where the pyrylium’s oxygen coordinates to the metal center. Steric bulk from tert-butyl groups enforces unique geometries, as seen in the syn,anti-conformation of [A₂tNi(IMes)Br] (IMes = 1,3-dimesitylimidazol-2-ylidene) .
Applications in Research and Industry
Organic Synthesis
-
Heterocycle Construction: Serves as a building block for pyridines, pyrans, and thiopyryliums .
-
Catalysis: Stabilizes cationic intermediates in Diels-Alder and Friedel-Crafts reactions, improving yields by 15–20% compared to conventional acids .
Materials Science
-
Polymer Stabilization: tert-butyl groups inhibit radical degradation, extending the lifespan of polyolefins .
-
Electrolyte Additives: Enhances ionic conductivity in lithium-ion batteries by stabilizing Li⁺-perchlorate interactions .
Comparison with Structural Analogs
Table 2: Select Pyrylium and Pyridine Derivatives
The tert-butyl groups in 2,6-Di-t-butylpyrylium perchlorate uniquely balance steric protection and electronic activation, enabling reactions inaccessible to analogs with smaller substituents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume